molecular formula C17H18N4O2 B4735222 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide

Cat. No. B4735222
M. Wt: 310.35 g/mol
InChI Key: YJIGCIGGWRRXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide, also known as EPM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that it may act by modulating the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Moreover, it has been suggested that N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Moreover, it has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for the study of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide. One area of research could focus on further elucidating its mechanism of action, which may lead to the development of more effective therapeutic applications. Moreover, studies could investigate the potential use of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, research could explore the potential use of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticonvulsant, anxiolytic, and neuroprotective effects. Moreover, it has been suggested that N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-21-12-13(10-18-21)11-20(2)17(22)15-9-16(23-19-15)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIGCIGGWRRXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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